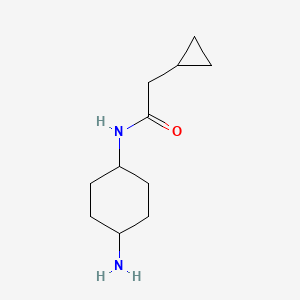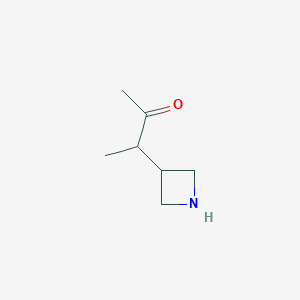
3-(Azetidin-3-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-3-yl)butan-2-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)butan-2-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
. This photochemical reaction is highly efficient and provides a direct route to azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Microwave-assisted synthesis and continuous flow chemistry are potential techniques for enhancing the efficiency of industrial production.
化学反応の分析
Types of Reactions
3-(Azetidin-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(Azetidin-3-yl)butan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: It is utilized in the synthesis of novel materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of 3-(Azetidin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, azetidin-2-ones, a related class of compounds, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
3-(Azetidin-3-yl)butan-2-one is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to other azetidine derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
3-(azetidin-3-yl)butan-2-one |
InChI |
InChI=1S/C7H13NO/c1-5(6(2)9)7-3-8-4-7/h5,7-8H,3-4H2,1-2H3 |
InChIキー |
PBOGSXPUNLANAE-UHFFFAOYSA-N |
正規SMILES |
CC(C1CNC1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


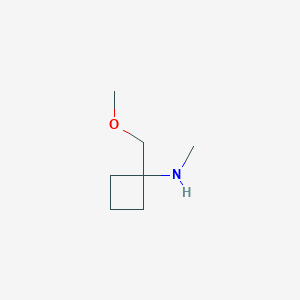
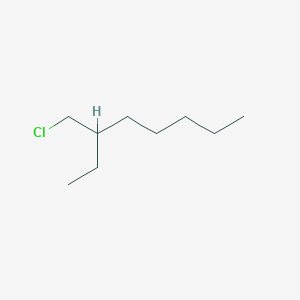
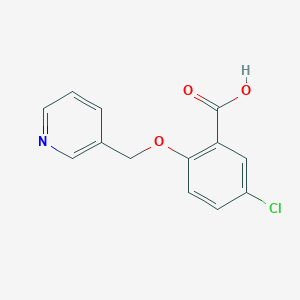
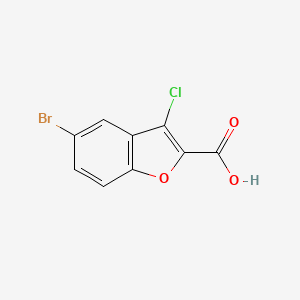
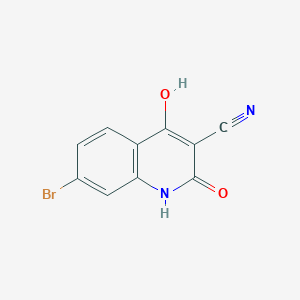
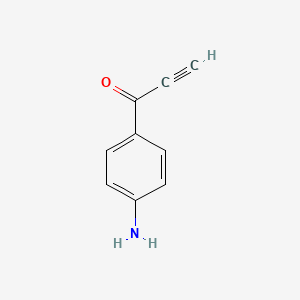
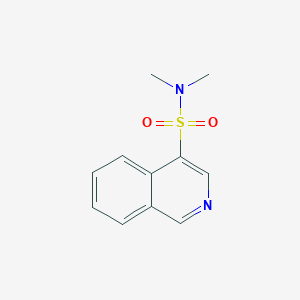
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13177993.png)
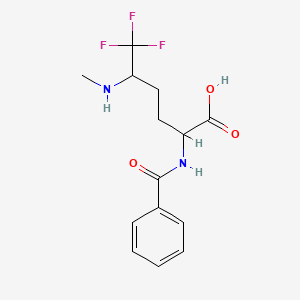
![5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B13178000.png)
![2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13178007.png)
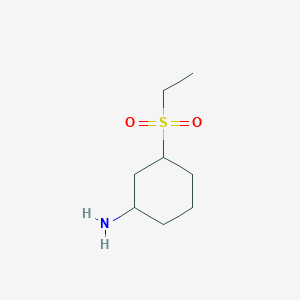
![2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13178034.png)
